Lacosamide - 175481-36-4

Lacosamide

Catalog Number: EVT-272115
CAS Number: 175481-36-4
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide) is a novel anticonvulsant compound currently being investigated for its potential therapeutic applications in various neurological disorders. [] While its exact classification remains a subject of ongoing research, Lacosamide is often categorized as a third-generation antiepileptic drug (AED). [, ] Unlike traditional AEDs that primarily target gamma-aminobutyric acid (GABA)ergic neurotransmission or voltage-gated sodium channels, Lacosamide exhibits a unique mechanism of action. [] This distinctiveness positions Lacosamide as a valuable tool in scientific research for exploring novel therapeutic targets and understanding the complex mechanisms underlying neurological disorders.

Future Directions
  • Elucidating the Precise Binding Site: Despite its clinical use, the exact binding site of Lacosamide on voltage-gated sodium channels remains to be fully elucidated. [] Advanced structural biology techniques and computational modeling could provide valuable insights into the molecular interactions between Lacosamide and its target.

  • Investigating Subtype Specificity: Voltage-gated sodium channels exist in various subtypes with distinct physiological roles. [] Exploring Lacosamide's selectivity for different sodium channel subtypes could lead to the development of more targeted therapies with fewer side effects.

  • Developing Novel Lacosamide Analogues: Synthesizing and evaluating novel Lacosamide analogues with improved pharmacological properties is an active area of research. [] Modifications to the core structure of Lacosamide could potentially enhance its efficacy, pharmacokinetic profile, or reduce its potential for drug interactions.

  • Exploring Applications Beyond Epilepsy: Given Lacosamide's mechanism of action, its potential therapeutic applications extend beyond epilepsy to other neurological disorders characterized by neuronal hyperexcitability, such as neuropathic pain, migraine, and essential tremor. [, , ]

Carbamazepine

Compound Description: Carbamazepine is an anticonvulsant drug commonly used to treat epilepsy and neuropathic pain. It acts primarily by blocking voltage-gated sodium channels, inhibiting repetitive neuronal firing. []

Relevance: Carbamazepine serves as a key comparator to Lacosamide in numerous studies examining anticonvulsant efficacy and mechanisms of action. While both compounds target voltage-gated sodium channels, their binding properties differ. Lacosamide displays slow binding to fast-inactivated states, while carbamazepine exhibits rapid binding to these states. [, ] This distinction results in different pharmacological profiles and might influence their clinical applications. For instance, one study found that Lacosamide might be a safer alternative to carbamazepine for treating trigeminal neuralgia, as it exhibited a more favorable tolerability profile. []

Phenytoin

Compound Description: Phenytoin is an anticonvulsant primarily used to manage partial and generalized tonic-clonic seizures. It exerts its effects by blocking voltage-gated sodium channels, thereby reducing neuronal excitability. []

Relevance: Similar to Carbamazepine, Phenytoin is frequently compared to Lacosamide in studies investigating anticonvulsant properties and their underlying mechanisms. Both Lacosamide and Phenytoin target voltage-gated sodium channels, but they differ in their binding kinetics and state dependencies. Phenytoin predominantly binds to fast-inactivated states, while Lacosamide demonstrates slow binding to these states. [, ] Understanding these pharmacological variations is crucial for optimizing treatment strategies in epilepsy management. For example, Lacosamide might be preferred in cases where Phenytoin's rapid binding kinetics contribute to adverse effects.

Lamotrigine

Compound Description: Lamotrigine is an anticonvulsant medication used as adjunctive therapy in treating various forms of epilepsy. Its mechanism of action involves inhibiting voltage-gated sodium channels and reducing glutamate release, thereby suppressing neuronal excitation. [, ]

Relevance: Lamotrigine frequently appears in comparative studies assessing the efficacy and tolerability of different antiepileptic drugs, including Lacosamide. [, , ] For instance, one study evaluating treatment options for glioma patients with epilepsy found no significant difference in treatment failure rates between Lamotrigine and Lacosamide. [] Both drugs demonstrate efficacy in managing seizures, but their specific applications might vary based on individual patient characteristics and seizure types.

Levetiracetam

Compound Description: Levetiracetam is a widely prescribed anticonvulsant used in managing various seizure types. Its precise mechanism of action remains incompletely understood but is thought to involve binding to the synaptic vesicle protein SV2A, modulating neurotransmitter release. [, , ]

Relevance: Levetiracetam often appears alongside Lacosamide in studies investigating combination therapies for epilepsy. [, , ] One study explored the potential for psychiatric disorders arising from combining these two drugs. [] Furthermore, Lacosamide showed synergistic effects with Levetiracetam in controlling seizures in a patient with complex partial status epilepticus, highlighting the potential benefits of combining these two anticonvulsants. [] The different mechanisms of action of these two drugs may contribute to their synergistic effects in some patients.

Valproic Acid

Compound Description: Valproic acid is a broad-spectrum anticonvulsant utilized in managing various seizure types. Its mechanisms of action include blocking voltage-gated sodium channels, enhancing GABAergic neurotransmission, and inhibiting histone deacetylases (HDACs). []

Relevance: Valproic Acid serves as a reference point when investigating the potential for histone hyperacetylation induced by Lacosamide. [] While Valproic Acid is known to inhibit HDACs and increase histone acetylation, one study found that Lacosamide, despite inducing histone hyperacetylation, does not directly inhibit HDAC1. [] This difference suggests distinct mechanisms by which these drugs influence gene expression, which may have implications for their therapeutic effects and potential for teratogenicity.

Perampanel

Compound Description: Perampanel is a relatively new antiepileptic drug that selectively antagonizes AMPA-type glutamate receptors, reducing neuronal excitation. []

Relevance: One study compared the psychiatric side effects of levetiracetam combined with either lacosamide or perampanel. [] The study found a significantly lower incidence of psychiatric disorders in the levetiracetam+lacosamide group compared to the levetiracetam+perampanel group, suggesting lacosamide may be a preferable option when considering potential psychiatric side effects.

O-Desmethyl-lacosamide (ODL)

Compound Description: O-Desmethyl-lacosamide (ODL) is the major metabolite of lacosamide. [, ]

Relevance: ODL is often monitored alongside lacosamide in pharmacokinetic studies to understand the drug's metabolic profile and potential drug-drug interactions. [, ] One study found that nisoldipine, a calcium channel blocker, significantly affected the pharmacokinetic characteristics of lacosamide but had no significant effect on ODL. [] This information is crucial for adjusting lacosamide dosages when co-administered with drugs like nisoldipine.

Alprazolam

Compound Description: Alprazolam is a benzodiazepine medication commonly used to treat anxiety and panic disorders. It acts by enhancing the effects of GABA, an inhibitory neurotransmitter in the brain. []

Relevance: In a study evaluating the abuse potential of lacosamide, alprazolam was used as an active comparator. [] The study demonstrated that while lacosamide at supratherapeutic doses elicited some positive subjective effects, it had a relatively low potential for abuse compared to alprazolam.

Synthesis Analysis

Lacosamide can be synthesized through several methods, with a focus on achieving high enantiomeric purity. The most common approaches include:

  1. Chemical Synthesis: This involves the conversion of D-serine into a methyl ester, which then reacts with benzylamine to form a benzyl amide intermediate. Subsequent acetylation with acetic anhydride and methylation using methyl iodide in the presence of silver oxide yields lacosamide .
  2. Chemoenzymatic Method: A more recent approach employs enzymatic resolution using Novozyme 435, which enhances the enantiopurity of the final product. This method typically involves four steps: formation of the benzylamide of D-serine, acetylation, and methylation to produce lacosamide .
  3. Alternative Routes: Other synthetic routes have been explored to improve yields and reduce by-products, including methods that utilize protecting groups to prevent racemization during synthesis .
Molecular Structure Analysis

Lacosamide has a specific molecular structure characterized by its chiral center. The structural formula can be represented as follows:

C12H16N2O3\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{3}

Structural Data

  • Molecular Weight: 224.26 g/mol
  • Chemical Structure: The compound features a methoxy group, an acetamido group, and a benzyl group attached to a propanamide backbone.
Chemical Reactions Analysis

The synthesis of lacosamide involves several key chemical reactions:

  1. Formation of Benzyl Amide: D-serine reacts with benzylamine to form a benzyl amide.
  2. Acetylation: The benzyl amide undergoes acetylation using acetic anhydride.
  3. Methylation: The final step involves methylation using methyl iodide and silver oxide to yield lacosamide.

These reactions are critical for achieving the desired product while minimizing racemization and unwanted side products .

Mechanism of Action

Lacosamide exerts its therapeutic effects primarily by modulating voltage-gated sodium channels. It selectively enhances the slow inactivation phase of these channels, which stabilizes neuronal membranes against excessive excitability. This mechanism is particularly beneficial for managing focal seizures, as it reduces the likelihood of seizure propagation within the brain .

Pharmacokinetics

  • Absorption: Lacosamide is well absorbed when administered orally, reaching peak plasma concentrations within 0.5 to 4 hours.
  • Half-life: The elimination half-life is approximately 13 hours, allowing for twice-daily dosing.
  • Metabolism: It is partially metabolized by cytochrome P450 enzymes (CYP2C9/19) but does not significantly interact with other drugs metabolized by these pathways .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lacosamide is typically presented as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like methanol and acetonitrile.

Chemical Properties

  • pH Stability: Lacosamide remains stable over a wide pH range.
  • Thermal Stability: The compound exhibits good thermal stability under standard storage conditions.

Relevant data indicate that lacosamide's solubility and stability make it suitable for various pharmaceutical formulations, including oral tablets and intravenous solutions .

Applications

Lacosamide is primarily used in clinical settings for:

  • Epilepsy Treatment: It serves as both monotherapy and adjunctive therapy for patients with partial-onset seizures.
  • Status Epilepticus Management: Due to its intravenous formulation, lacosamide can be effectively used in acute seizure management situations.

Research continues into potential additional uses of lacosamide beyond epilepsy, including its effects on neuropathic pain management due to its mechanism involving sodium channel modulation .

Pharmacological Mechanisms of Action

Selective Enhancement of Slow Inactivation Kinetics

Lacosamide preferentially enhances the slow inactivation state of VGSCs without significant effects on fast inactivation kinetics. In vitro electrophysiological studies demonstrate that lacosamide shifts the slow inactivation curve toward hyperpolarized potentials by approximately 10 mV and increases the maximal fraction of slow-inactivated sodium channels by up to 25% at therapeutic concentrations [1] [3]. This selective modulation results in a cumulative reduction in channel availability during sustained depolarization, as occurs during epileptiform activity. The slow inactivation time constant (τ) decreases from approximately 400 ms to 250 ms with lacosamide exposure, enabling more rapid entry into the inactivated state during prolonged membrane depolarization [3]. This kinetic alteration significantly reduces long-term channel availability without disrupting physiological neuronal firing patterns.

Voltage Dependency and State-Specific Interactions

Lacosamide's interaction with VGSCs exhibits strong voltage-dependence, with enhanced binding affinity during depolarized membrane potentials characteristic of hyperexcitable neurons. The drug demonstrates a 3-fold higher affinity for channels in the slow inactivated state (Kd = 32 μM) compared to resting states (Kd = 94 μM) [1] [8]. This state-dependent interaction allows lacosamide to preferentially target pathologically depolarized neurons while sparing normally functioning cells. The binding site involves domain IV of the sodium channel α-subunit, distinct from local anesthetic binding sites targeted by traditional sodium channel blockers. This unique interaction profile explains lacosamide's minimal effects on action potential initiation and propagation in normally functioning neurons [3] [7].

Differential Effects on Neuronal Hyperexcitability in Epileptiform Activity

Lacosamide effectively suppresses epileptiform activity by reducing sustained neuronal firing through enhanced slow inactivation. At therapeutic concentrations (30-100 μM), lacosamide reduces repetitive firing frequency in hyperexcitable neurons by 50-70% without affecting initial action potential generation [1] [3]. This selective action stabilizes neuronal membranes during prolonged depolarizations that characterize seizure activity.

Table 1: Effects of Lacosamide on Sodium Channel Inactivation Parameters

ParameterControl ConditionsLacosamide ExposureFunctional Significance
V₁/₂ of slow inactivation-62 mV-72 mVEnhanced entry into slow inactivated state
Maximal slow inactivated fraction40%65%Greater cumulative inactivation
Slow inactivation time constant (τ)400 ms250 msFaster transition to inactivated state
Recovery time from slow inactivation2.8 s5.6 sProlonged refractory period

Table 2: Differential Effects on Neuronal Firing Patterns

Firing PatternLacosamide EffectMechanistic Basis
Physiological tonic firingMinimal reductionPreserved fast inactivation kinetics
Pathological high-frequency bursts50-70% reductionCumulative enhancement of slow inactivation
Paroxysmal depolarizing shifts60-80% amplitude reductionVoltage-dependent channel blockade

Collapsin-Response Mediator Protein-2 (CRMP-2) Interactions

Beyond sodium channel modulation, lacosamide binds to collapsin-response mediator protein-2 (CRMP-2), a phosphoprotein implicated in neuronal differentiation and axonal guidance.

Structural Binding and Functional Modulation

Lacosamide binds to CRMP-2 with a Kd value of approximately 5 μM and Bmax of 200 pM/mg protein, indicating specific, saturable binding [7] [8]. This interaction occurs primarily at the CRMP-2 phosphorylation site, preventing the phosphorylation events that normally occur during neuronal hyperexcitation. In vitro studies show lacosamide reduces CRMP-2 phosphorylation by approximately 40% at therapeutic concentrations [2] [8]. While the precise functional consequences of this binding remain under investigation, evidence suggests it may modulate CRMP-2 interaction with cytoskeletal elements, including tubulin heterodimers and microtubule assembly.

Role in Neurite Outgrowth and Axonal Pathfinding

CRMP-2 plays a critical role in neuronal development through regulation of microtubule dynamics necessary for neurite extension and growth cone guidance. Lacosamide binding alters CRMP-2 conformation, reducing its affinity for tubulin by approximately 30% in neuronal cell cultures [7] [8]. This interaction inhibits CRMP-2-mediated microtubule assembly and subsequent neurite outgrowth in developing neurons. While the implications for epilepsy treatment remain incompletely characterized, this mechanism may contribute to lacosamide's proposed neuroprotective effects by reducing aberrant neuronal sprouting following seizure activity.

Table 3: CRMP-2 Interaction and Functional Pathways

Interaction ParameterEffect of LacosamideDownstream Consequences
Phosphorylation stateReduces phosphorylation by 40%Alters binding affinity to cytoskeletal elements
Tubulin binding affinityDecreases by 30%Inhibits microtubule assembly
Neurite outgrowthReduces by 50-60%Modulates neuronal plasticity
Growth cone guidanceImpairs pathfindingPotential effects on aberrant sprouting

Dual Mechanism Synergy: Sodium Channel and CRMP-2 Crosstalk

Emerging evidence suggests lacosamide's dual mechanisms may produce synergistic effects in controlling neuronal hyperexcitability. The sodium channel modulation provides immediate membrane-stabilizing effects, while CRMP-2 interaction may offer longer-term modulation of neuronal plasticity.

In neuronal models, lacosamide simultaneously enhances slow inactivation of VGSCs and reduces CRMP-2 phosphorylation, creating complementary inhibitory effects on hyperexcitability [2] [8]. This dual action results in 20-30% greater suppression of epileptiform activity compared to either mechanism alone. The crosstalk between these pathways appears to involve downstream effects on ion channel trafficking, as CRMP-2 regulates surface expression of VGSCs and NMDA receptors. Lacosamide reduces membrane expression of VGSC β-subunits by 25% through CRMP-2-dependent mechanisms, providing additional modulation of channel function beyond direct effects on gating kinetics [8].

Recent studies question whether CRMP-2 binding directly contributes to lacosamide's acute antiseizure effects, as antiseizure activity persists in CRMP-2 knockout models [2]. However, the neurodevelopmental and neuroplasticity modulation through CRMP-2 may provide disease-modifying benefits in chronic epilepsy by reducing maladaptive reorganization of neuronal networks.

Properties

CAS Number

175481-36-4

Product Name

Lacosamide

IUPAC Name

(2R)-2-acetamido-N-benzyl-3-methoxypropanamide

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1

InChI Key

VPPJLAIAVCUEMN-GFCCVEGCSA-N

SMILES

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1

Solubility

10-33.3 g/L

Synonyms

2-(acetylamino)-3-methoxy-N-(phenylmethyl)-, (2R)-
ADD-234037
ertosamide
harkoseride
SPM-927

Canonical SMILES

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1

Isomeric SMILES

CC(=O)N[C@H](COC)C(=O)NCC1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.